5-Ethyl-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

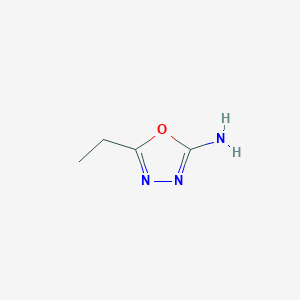

5-Ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the ethyl group at the 5-position and the amino group at the 2-position makes this compound unique and potentially useful in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Ethyl-1,3,4-oxadiazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of acylhydrazides with carbon disulfide in an alkaline medium, followed by acidification . Another method includes the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted oxadiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of 5-Ethyl-1,3,4-oxadiazol-2-amine as an anticancer agent. For instance, compounds derived from 1,3,4-oxadiazole scaffolds have been shown to inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including melanoma and leukemia. The most potent compounds achieved growth inhibition percentages of up to 62.61% in certain assays .

Neuroprotective Properties

Research indicates that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. These compounds may help improve cognitive function by enhancing cholinergic activity in the brain .

Table 1: Anticancer Activity of this compound Derivatives

Materials Science

Development of New Materials

The unique electronic and optical properties of this compound make it a candidate for the development of new materials. Research has focused on synthesizing polymeric materials incorporating oxadiazole moieties to enhance conductivity and photostability.

Table 2: Properties of Oxadiazole-Based Materials

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Conductive Polymers | Electrical conductivity | |

| Photostable Coatings | UV resistance |

Industrial Applications

Synthesis of Agrochemicals

In industrial chemistry, this compound is utilized in the synthesis of agrochemicals. It serves as an intermediate in the production of herbicides and pesticides due to its effectiveness in modifying biological activity.

Biochemical Assays

The compound is also employed in biochemical assays as a probe for molecular biology research. Its ability to interact with biological molecules makes it valuable for studying enzyme activities and cellular processes.

Case Studies

Case Study 1: Anticancer Screening

A comprehensive screening of various oxadiazole derivatives showed promising results against multiple cancer types. Compounds were evaluated using the National Cancer Institute's protocols and demonstrated significant anticancer activity across a range of cell lines .

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents for Alzheimer's disease treatment, oxadiazole derivatives were tested for their ability to inhibit AChE and BChE. Results indicated that certain modifications to the oxadiazole structure enhanced inhibitory activity significantly .

Mécanisme D'action

The mechanism of action of 5-Ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA replication and repair.

Pathways Involved: The compound inhibits the activity of these enzymes, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells.

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.

1,2,3-Oxadiazole: Known for its unique reactivity and applications in medicinal chemistry.

1,2,5-Oxadiazole: Less commonly studied but still of interest due to its distinct chemical properties.

Uniqueness: 5-Ethyl-1,3,4-oxadiazol-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its potential as a versatile building block in synthetic chemistry and its broad spectrum of biological activities make it a valuable compound in various research fields .

Activité Biologique

5-Ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 3775) features an oxadiazole ring that contributes to its biological activity. The ethyl substituent enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens. Studies have shown that derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal properties, indicating potential use in treating infections .

- Enzyme Inhibition : this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system. This inhibition leads to increased levels of acetylcholine in the nervous system, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests its potential for use as an anti-inflammatory agent.

The primary mechanism by which this compound exerts its effects involves non-covalent interactions with target enzymes such as AChE and BChE. By blocking the active sites of these enzymes, the compound alters neurotransmitter dynamics and inflammatory responses .

Pharmacokinetics

In silico studies indicate that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for determining the compound's viability as a therapeutic agent.

Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Results indicated that several derivatives exhibited potent activity comparable to standard antibiotics .

Anticancer Activity

Research by Jawed et al. (2014) evaluated the anticancer properties of N-Aryl substituted oxadiazoles. Compounds were tested against multiple cancer cell lines including melanoma and leukemia. Notably, one derivative showed an IC50 value as low as 0.76 μM against selected cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-1,3,4-oxadiazol-2-amine, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazides or thiocarbazides under acidic or oxidative conditions. For example, reacting ethyl-substituted hydrazides with carbon disulfide in the presence of NaOH and I₂ in KI enables cyclization to form the oxadiazole ring . Alternative routes include coupling aroyl chlorides with aminogroups in tetrahydrofuran (THF) and pyridine, as seen in iridium complex syntheses . Optimization focuses on solvent choice (e.g., ethanol for reflux), catalysts (e.g., KOH), and purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and amine protons.

- FTIR to identify N–H stretching (~3300 cm⁻¹) and C=N/C–O–C vibrations (1600–1200 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular ion verification .

- Elemental analysis to validate purity (>95% common) .

Q. What in vitro assays are used to screen the biological activity of this compound derivatives?

- Methodological Answer :

- Anticancer activity : One-dose assays (10 µM) against cancer cell lines (e.g., MCF-7, HepG2) via MTT or SRB assays, with IC₅₀ calculations .

- Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid .

- Antimicrobial activity : Agar diffusion/Kirby-Bauer methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be tailored to synthesize this compound derivatives for specific applications (e.g., coordination chemistry)?

- Methodological Answer : For metal complexes (e.g., Ir, Co), the ethyl group enhances ligand stability. Reactions with dimeric iridium precursors in THF/pyridine yield complexes via ligand substitution, catalyzed by KOH . Adjusting auxiliary ligands (e.g., CF₃-substituted oxadiazoles) modulates photophysical properties for electroluminescent applications .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C5 enhance anticancer activity ).

- Molecular Docking : Simulate binding to target enzymes (e.g., MAO, acetylcholinesterase) to rationalize activity variations. For instance, the ethyl group may hinder fit into hydrophobic pockets, reducing potency .

- Statistical Validation : Use ANOVA or regression models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How is X-ray crystallography applied to determine the supramolecular interactions of this compound derivatives?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on single crystals (0.3–0.5 mm) at 293 K .

- Refinement : SHELXL refines structures via least-squares minimization, resolving weak N–H⋯N hydrogen bonds that stabilize dimeric arrangements (R₂²[8] motifs) .

- Software : CrysAlis PRO for absorption correction; Olex2 for visualization .

Q. How do substituents on the oxadiazole ring influence pharmacological efficacy in neurodegenerative models?

- Methodological Answer :

- Enzyme Inhibition : Test derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Ethyl groups may reduce steric hindrance, improving IC₅₀ values .

- Blood-Brain Barrier (BBB) Permeability : Predict via PAMPA-BBB assays or computational models (e.g., SwissADME). Lipophilic substituents (e.g., aryl rings) enhance penetration .

Propriétés

IUPAC Name |

5-ethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSTYRIUVMKGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321893 | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-61-9 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382942 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3775-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.